molecular formula C14H17ClF3NO2 B11768930 1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid hydrochloride

1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B11768930
M. Wt: 323.74 g/mol
InChI Key: KABCLTSPBLPVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the empirical formula C14H16O2N1F3·HCl It is known for its unique structural features, which include a trifluoromethyl group attached to a benzyl ring, linked to a piperidine ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzyl piperidine intermediate, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group or other substituents on the benzyl ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The piperidine ring may also play a role in modulating the compound’s overall biological activity by affecting its conformation and interactions with other molecules.

Comparison with Similar Compounds

  • 1-(4-(Trifluoromethoxy)benzyl)-4-piperidinamine hydrochloride
  • 3-(4-fluoro-benzyl)-piperidine hydrochloride
  • 4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride

Comparison: Compared to these similar compounds, 1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid hydrochloride stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability, making this compound a valuable candidate in various research and industrial applications.

Properties

Molecular Formula

C14H17ClF3NO2

Molecular Weight

323.74 g/mol

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H16F3NO2.ClH/c15-14(16,17)12-3-1-10(2-4-12)9-18-7-5-11(6-8-18)13(19)20;/h1-4,11H,5-9H2,(H,19,20);1H

InChI Key

KABCLTSPBLPVGH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F.Cl

Origin of Product

United States

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